REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH3:12][NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>COCCOC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([N:13]([CH3:12])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
Ph5FcP(t-Bu)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C
|
Type
|
CUSTOM
|
Details
|
for 20 h
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)N(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |